molecular formula C7H9FO2 B2665625 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2092067-90-6

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2665625
CAS No.: 2092067-90-6
M. Wt: 144.145
InChI Key: ILSROMXOKVNCAB-UHFFFAOYSA-N
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Description

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is a fluorinated organic compound with the molecular formula C₇H₉FO₂. It features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source . The reaction conditions often include the use of silver nitrate as a catalyst and a mixed solvent system of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Uniqueness

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific fluorination pattern and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSROMXOKVNCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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